Triethylenemelamine

Alkylating Activity Cytotoxicity Drug Potency

Genotoxicity researchers require well-characterized positive controls to calibrate assay sensitivity and benchmark new test compounds. Triethylenemelamine (TEM) is a trifunctional aziridine alkylating agent that addresses this need with a uniquely defined DNA cross-linking profile distinct from bifunctional agents. • High forward-mutation frequency (100-1000 per 10⁶ survivors) in Neurospora crassa, enabling robust assay calibration. • Well-characterized mutational spectrum: 95.5% gene/point mutations for specific genetic fingerprinting of clastogens and mutagens. • Validated in OECD TG 488 transgenic rodent models for somatic and germ cell genotoxicity studies. • Proven inducer of DNA interstrand cross-links (ICLs) at N-7 guanine, ideal for DNA repair pathway research. Available in standard pack sizes (10-100 mg) with custom synthesis and bulk quantities upon request.

Molecular Formula C9H12N6
Molecular Weight 204.23 g/mol
CAS No. 51-18-3
Cat. No. B1217038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylenemelamine
CAS51-18-3
Synonyms2,4,6-Triethylimino-1,3,5-Triazine
Melamine, Triethylene
Tretamine
Triethylene Melamine
Triethylenemelamine
Molecular FormulaC9H12N6
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CN1C2=NC(=NC(=N2)N3CC3)N4CC4
InChIInChI=1S/C9H12N6/c1-2-13(1)7-10-8(14-3-4-14)12-9(11-7)15-5-6-15/h1-6H2
InChIKeyIUCJMVBFZDHPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 61 °F (NTP, 1992)
WT/WT @ 26 °C: WATER 40%, CHLOROFORM 28.1%, METHYLENE CHLORIDE 19.7%, DIOXANE 9.6%, ETHANOL 7.7%, DIMETHYL CELLOSOLVE 4.8%, ETHYL ACETATE 4.5%, CARBON TETRACHLORIDE 3.6%, ACETONE 10.6%, METHYL ETHYL KETONE 4.7%, METHANOL 12.5%, BENZENE 5.6%
Soluble in oxygenated and chlorinated solvents.

Structure & Identifiers


Interactive Chemical Structure Model





Triethylenemelamine Procurement and Applications


Triethylenemelamine (TEM) is a trifunctional alkylating agent of the aziridine class, characterized by a 1,3,5-triazine core substituted with three ethylenimine rings [1]. It functions as a DNA cross-linker and has been historically employed as an antineoplastic agent and as a research tool for inducing specific genotoxic lesions [2]. Its activity is derived from the direct alkylation of nucleophilic sites on DNA, leading to inhibition of replication, chromosomal aberrations, and, at appropriate doses, cytotoxicity [3].

DNA cross-linking and repair pathway studies
Genotoxicity positive control for in vitro/in vivo assays
Trifunctional alkylating probe with distinct damage spectrum

Why Generic Substitution Fails for Triethylenemelamine


Triethylenemelamine (TEM) cannot be simply interchanged with other polyfunctional alkylating agents like nitrogen mustard or thiotepa due to its unique trifunctional aziridine structure, which dictates a distinct cross-linking density and spectrum of DNA damage [1]. Unlike monofunctional agents, which primarily cause single-base lesions, and many bifunctional agents, TEM's third reactive arm results in a higher propensity for complex, multi-locus mutations and interstrand cross-links [2]. This differential mechanism yields a specific genotoxic fingerprint in research models and a divergent clinical efficacy and toxicity profile, particularly in chronic leukemias and lymphomas, where its oral bioavailability and distinct side-effect profile offered historical advantages over parenteral nitrogen mustard [3].

Vs. N-mustard Trifunctional aziridine structure changes cross-link density and DNA lesion pattern; mechanism may not transfer
Vs. Monofunctional Multi-locus mutations and interstrand cross-links differ from single-base lesions; genotoxic fingerprint differs
Vs. Other triaziridines Oral exposure profile and chemoprotection response differ from thiotepa or TEPA; class mismatch risk

Evidence Differentiating Triethylenemelamine


Alkylating Potency vs. Nitrogen Mustard

In a direct comparison of cytostatic drugs, triethylenemelamine (TEM) was found to be among the most potent alkylating agents, with nitrogen mustard demonstrating 5 to 10 times greater activity than the reference compound methyl methanesulfonate. TEM exhibited comparable potency to nitrogen mustard, placing it in the same high-activity tier, in contrast to other ethyleneimine derivatives like Thio-TEPA and TEPA, which were characterized as relatively weak alkylating agents [1].

Alkylating potency vs. HN2
Cross-study comparable
Classified in 'most potent' alkylating tier alongside nitrogen mustard; distinct from 'relatively weak' Thio-TEPA and TEPA
Supports selection for robust DNA alkylation studies
In vitro guanosine alkylation assay (NBP); fluorometric detection
Alkylating Activity Cytotoxicity Drug Potency

DNA Cross-linking Mechanism Specificity

Triethylenemelamine's mechanism as a DNA interstrand cross-linker was quantitatively confirmed and contrasted with prior contradictory reports. Experiments demonstrated that TEM, unlike monofunctional alkylators, reacts with DNA in a manner typical of difunctional agents, causing interstrand cross-linking that is measurable by DNA renaturation [1]. Furthermore, a specific assay for 7-alkylation of guanine showed that TEM caused 'substantial release of tritium,' whereas the antibiotic mitomycin C, under the same conditions, showed no detectable release, proving that mitomycin C does not alkylate the N-7 position of guanine [2].

N-7 guanine alkylation
Head-to-head
Substantial tritium release from [8-³H]guanine-labeled DNA vs. no detectable release for mitomycin C
Confirms distinct cross-linking mechanism; critical for repair pathway tool selection
Specific assay condition; qualitative comparison
DNA Damage Cross-linking Mutagenesis Mechanism

Mutagenic Spectrum vs. Ethylenimine

A direct comparative study in Neurospora crassa quantified the mutagenic potency and specificity of trifunctional TEM versus monofunctional ethylenimine (EI). TEM was classified as a 'strong mutagen' with a maximum forward-mutation frequency of 100-1000 ad-3 mutations per 10^6 survivors, whereas EI was a 'moderate mutagen' with a frequency of 10-100 ad-3 mutations per 10^6 survivors [1]. Both agents predominantly caused gene/point mutations (TEM: 95.5%; EI: 97.3%), but they differed in the spectrum of these mutations, as evidenced by distinct percentages of ad-3B mutations showing allelic complementation (TEM: 63.1%; EI: 40.9%) [1].

Mutagenic spectrum vs. EI
Head-to-head
~10-fold higher forward-mutation frequency (100-1000 vs. 10-100 per 10⁶); allelic complementation 63.1% vs. 40.9%
Supports experimental calibration and spectrum-specific genetic toxicology interpretation
Neurospora crassa ad-3 assay; 0.1 M TEM
Mutagenicity Forward Mutation Frequency Genetic Toxicology

Somatic and Germ Cell Genotoxicity In Vivo

A 2018 study integrated sperm DNA damage assessment into OECD test guidelines using the MutaMouse model. Triethylenemelamine (TEM) administered orally at 0.5, 1, or 2 mg/kg/day for 28 days induced significant, dose-dependent increases in genotoxicity markers. This included a strong correlation between somatic (%MN-NCE) and germ cell (%DFI) damage (R = 0.7189) and comparable benchmark dose (BMD10) values for somatic and germ cell assays [1].

Somatic/germ cell correlation
Class-level inference
R = 0.7189 (somatic %MN-NCE vs. sperm %DFI)
Indicates reported in vivo model consistency; supports bridging somatic and germ cell endpoint monitoring
MutaMouse 28d oral dosing; dose-dependent response
In Vivo Genotoxicity OECD Test Guideline Sperm DNA Damage

Administration Advantages Over Nitrogen Mustard

Historical clinical studies directly compared triethylenemelamine (TEM) with nitrogen mustard (HN2). While their therapeutic effects in lymphomas were somewhat similar, TEM offered quantifiable practical advantages: it was effective orally, produced significantly less nausea and vomiting, and obviated the need for hospitalization during treatment [1]. A clinical review noted that the effective intravenous dose of TEM is one-fourth to one-half that of nitrogen mustard, with adults receiving 2 to 3 mg daily for 2 to 3 days [2].

Administration profile vs. HN2
Head-to-head
Oral bioavailability documented; reported IV dose 1/4 to 1/2 of nitrogen mustard; less nausea/vomiting in historical clinical reports
Historical administration context; may inform oral alkylator research
Clinical reports from 1950s; research-use-only context
Clinical Pharmacology Oral Bioavailability Adverse Effects

Lack of Radioprotection in Vivo

A study comparing protection against lethality in mice revealed a critical difference in the in vivo behavior of triethylenemelamine (TEM) versus nitrogen mustard (HN2). Pre-administration of cysteine provided substantial protection against HN2 lethality, but none of the tested compounds (cysteine, cysteamine, sodium nitrite) provided any measurable protection against TEM-induced lethality [1]. In vitro experiments demonstrated that while the reaction of HN2 with cysteine was instantaneous, the reaction between TEM and cysteine required several hours, providing a mechanistic basis for the lack of in vivo protection [1].

Chemoprotection failure
Head-to-head
No measurable protection by cysteine, cysteamine, or nitrite against TEM lethality; substantial protection against HN2 lethality
Chemoprotection strategies differ; design in vivo TEM experiments with this context
Mouse lethality model; in vitro reaction kinetics confirm slow cysteine adduct
In Vivo Toxicity Radioprotection Chemoprotection

Triethylenemelamine Research and Industrial Applications


Positive Control for Genotoxicity Assays

Triethylenemelamine is an established and potent positive control for in vitro and in vivo genotoxicity studies. Its high forward-mutation frequency (100-1000 per 10^6 survivors) in the Neurospora crassa assay [1] and its robust, dose-dependent induction of somatic and germ cell damage in transgenic rodent models, as validated in OECD TG 488 studies [2], make it ideal for calibrating assay sensitivity and benchmarking new test compounds. Its well-characterized mutational spectrum (95.5% gene/point mutations) [1] provides a specific genetic fingerprint for evaluating other clastogens and mutagens.

DNA Interstrand Cross-link Repair Studies

Researchers investigating DNA repair pathways, particularly those addressing interstrand cross-links (ICLs), use TEM as a model agent. It has been definitively shown to cause ICLs in DNA [3] and to alkylate the N-7 position of guanine, in contrast to agents like mitomycin C which do not under similar conditions [4]. This makes TEM a valuable tool for studying cellular responses to this specific type of DNA damage and for screening compounds that modulate ICL repair.

Historical Reference in Oncology Drug Development

In pharmacological and historical research on alkylating agents, TEM serves as a critical comparator. Its oral bioavailability and reduced emetic profile compared to intravenous nitrogen mustard represent a significant milestone in the development of clinically usable alkylating agents [5]. Researchers studying the evolution of chemotherapy or developing new oral alkylating agents use TEM as a benchmark to understand structure-activity relationships (SAR) that improve tolerability and patient compliance.

Application
Selection Property
Validation Focus
Genotoxicity positive control
High forward-mutation frequency and defined mutational spectrum
Assay calibration, OECD TG-aligned endpoint monitoring
DNA interstrand cross-link repair studies
Confirmed N-7 guanine alkylation distinct from mitomycin C
ICL repair pathway differentiation and damage-response profiling
Alkylating agent SAR research
Oral exposure profile and administration context reported
Comparator for novel oral alkylator design; tolerability endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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